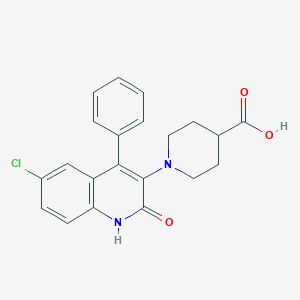![molecular formula C20H23N4O3- B10872415 4-methyl-5-(3-morpholin-4-ylpropyl)-3-oxo-2-phenylpyrazolo[4,3-c]pyridin-6-olate](/img/structure/B10872415.png)
4-methyl-5-(3-morpholin-4-ylpropyl)-3-oxo-2-phenylpyrazolo[4,3-c]pyridin-6-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-5-(3-morpholin-4-ylpropyl)-3-oxo-2-phenylpyrazolo[4,3-c]pyridin-6-olate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-5-(3-morpholin-4-ylpropyl)-3-oxo-2-phenylpyrazolo[4,3-c]pyridin-6-olate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazolo[4,3-c]pyridine core, followed by functionalization to introduce the phenyl, morpholinylpropyl, and methyl groups.
Formation of the Pyrazolo[4,3-c]pyridine Core: This can be achieved through a cyclization reaction involving a suitable pyridine derivative and a hydrazine compound.
Introduction of the Phenyl Group: This step often involves a Friedel-Crafts acylation reaction.
Addition of the Morpholinylpropyl Group: This can be done via nucleophilic substitution or reductive amination.
Methylation: The final step involves methylation using a methylating agent such as methyl iodide.
Industrial Production Methods
For industrial-scale production, the process is optimized for yield and purity. This often involves the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and scalability. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholinyl and phenyl groups.
Reduction: Reduction reactions can target the carbonyl group in the pyrazolo[4,3-c]pyridine core.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the phenyl and morpholinylpropyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products depend on the specific reaction conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 4-methyl-5-(3-morpholin-4-ylpropyl)-3-oxo-2-phenylpyrazolo[4,3-c]pyridin-6-olate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biological targets makes it useful in studying enzyme functions and cellular pathways.
Medicine
Medically, this compound shows promise as a lead compound for drug development. Its structure suggests potential activity against certain diseases, including cancer and neurological disorders.
Industry
In industry, it can be used in the development of new materials with specific properties, such as polymers or coatings that require precise molecular configurations.
Mechanism of Action
The mechanism of action of 4-methyl-5-(3-morpholin-4-ylpropyl)-3-oxo-2-phenylpyrazolo[4,3-c]pyridin-6-olate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-5-(3-morpholin-4-ylpropyl)-3-oxo-2-phenylpyrazolo[4,3-c]pyridine
- 5-(3-morpholin-4-ylpropyl)-3-oxo-2-phenylpyrazolo[4,3-c]pyridin-6-olate
Uniqueness
Compared to similar compounds, 4-methyl-5-(3-morpholin-4-ylpropyl)-3-oxo-2-phenylpyrazolo[4,3-c]pyridin-6-olate stands out due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the morpholinylpropyl group, in particular, enhances its solubility and bioavailability, making it a more attractive candidate for drug development.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
Molecular Formula |
C20H23N4O3- |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
4-methyl-5-(3-morpholin-4-ylpropyl)-3-oxo-2-phenylpyrazolo[4,3-c]pyridin-6-olate |
InChI |
InChI=1S/C20H24N4O3/c1-15-19-17(21-24(20(19)26)16-6-3-2-4-7-16)14-18(25)23(15)9-5-8-22-10-12-27-13-11-22/h2-4,6-7,14,25H,5,8-13H2,1H3/p-1 |
InChI Key |
TULMNKAZOVLRAZ-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C2C(=NN(C2=O)C3=CC=CC=C3)C=C(N1CCCN4CCOCC4)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-({[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)-1,3-benzothiazole-6-carboxylate](/img/structure/B10872337.png)
![4-{2-[(2-fluorobenzyl)oxy]phenyl}-7-hydroxy-3,4-dihydroquinolin-2(1H)-one](/img/structure/B10872341.png)
![7-benzyl-1,3-dimethyl-8-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10872349.png)
![11-(4-chlorophenyl)-3-(2-furyl)-N-(2-furylmethyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide](/img/structure/B10872357.png)
![N'-{(3Z)-5-bromo-1-[(dimethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-({[(1E)-1-(4-bromophenyl)ethylidene]amino}oxy)acetohydrazide](/img/structure/B10872370.png)

![10-[(4-chlorophenyl)acetyl]-11-(3,4-dichlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10872381.png)
![3-[2-(5-Pyridin-3-yl-[1,3,4]thiadiazol-2-ylsulfanyl)-acetylamino]-benzoic acid](/img/structure/B10872384.png)
![7-(furan-2-ylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10872387.png)
![4-[2-({[4-(3,4-dimethoxyphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]-N-(prop-2-en-1-yl)piperazine-1-carbothioamide](/img/structure/B10872388.png)
![2-(3-benzyl-4-imino-5,6-dimethyl-3,4-dihydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-N,N-dimethylethanamine](/img/structure/B10872399.png)
![2-[(1H-benzotriazol-1-ylmethyl)sulfanyl]-6-methylpyrimidin-4(3H)-one](/img/structure/B10872418.png)
![N-cyclohexyl-3-(2-furyl)-1-oxo-11-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide](/img/structure/B10872421.png)
![7-benzyl-8-[(4-methoxybenzyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10872429.png)
